Vabicaserin hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antipsychotic Effects:

Vabicaserin hydrochloride has been investigated for its potential antipsychotic properties. Preclinical studies suggest it may improve symptoms of schizophrenia by modulating dopamine and serotonin signaling in the brain []. Clinical trials have shown some promise, but further research is needed to determine its efficacy and safety compared to existing antipsychotics [].

Treatment for Depression:

Due to its influence on serotonin signaling, Vabicaserin hydrochloride has also been explored as a treatment for depression. Studies suggest it may be effective in treating negative symptoms of depression, such as social withdrawal and anhedonia (loss of pleasure) []. However, more research is required to confirm its efficacy for overall depressive symptoms.

Other Potential Applications:

Vabicaserin hydrochloride is being explored for its potential role in treating other conditions, including:

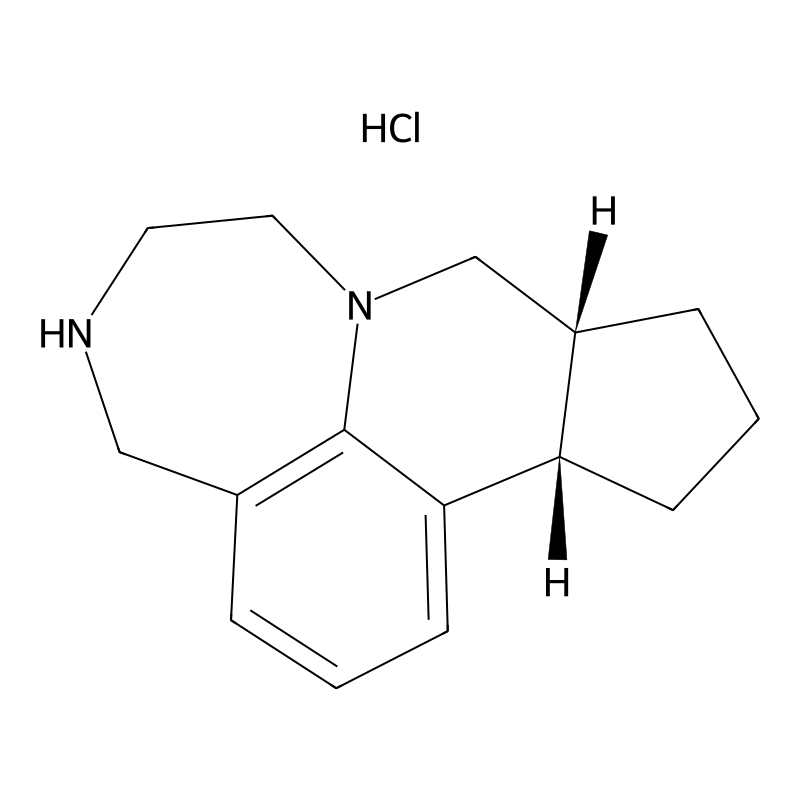

Vabicaserin hydrochloride is a selective agonist for the 5-hydroxytryptamine 2C (5-HT2C) receptor, a subtype of serotonin receptor. Its chemical structure is identified as (12R,16S)-7,10-diazatetracyclo[8.6.1.0^{5,17}.0^{12,16}]heptadeca-1,3,5(17)-triene hydrochloride with a molecular formula of and a CAS number of 887258-94-8. Vabicaserin has been primarily investigated for its potential in treating schizophrenia and other psychiatric disorders due to its unique pharmacological profile, which involves modulation of dopaminergic pathways through serotonergic mechanisms .

Vabicaserin interacts with various receptors in the central nervous system, particularly the 5-HT2C receptor. The agonistic activity of vabicaserin leads to intracellular signaling cascades that involve calcium mobilization and phospholipase C activation. This results in increased intracellular calcium levels and subsequent neurotransmitter release, particularly affecting dopamine levels in specific brain regions . The binding affinity for the 5-HT2C receptor is notably high, with a value of approximately 3 nM, indicating strong interaction and efficacy .

Vabicaserin exhibits significant biological activity as a full agonist at the 5-HT2C receptor, with an effective concentration (EC50) of 8 nM. This activity is associated with various physiological effects, including modulation of dopamine release in the brain's reward pathways. Studies have shown that vabicaserin can decrease extracellular dopamine levels in the nucleus accumbens without affecting striatal dopamine levels, which may contribute to its antipsychotic effects . Additionally, it has been shown to increase glutamate levels in the medial prefrontal cortex, potentially enhancing cognitive functions .

The synthesis of vabicaserin involves multi-step organic reactions that typically include cyclization and functional group modifications. While specific synthetic pathways are proprietary or not fully disclosed in literature, the general approach involves constructing the tetracyclic core followed by chlorination and hydrolysis steps to yield the hydrochloride salt form used in clinical settings .

Vabicaserin has been investigated primarily for its applications in treating schizophrenia and related disorders. Clinical trials have assessed its efficacy and safety profile, showing promise as a novel treatment option that may offer benefits over traditional antipsychotics by targeting serotonergic systems rather than solely dopaminergic pathways .

Studies have indicated that vabicaserin may interact with other central nervous system agents. For instance, it has been noted to enhance the depressant effects of certain medications like methotrimeprazine and methoxyflurane . Furthermore, its role as a selective 5-HT2C agonist suggests potential interactions with other serotonergic drugs, necessitating careful consideration during co-administration.

Several compounds share structural or functional similarities with vabicaserin. Here are some notable examples:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Volinanserin | 5-HT2A Receptor Antagonist | Selective antagonist for 5-HT2A receptors | Primarily antagonistic effects on serotonin pathways |

| Lorcaserin | 5-HT2C Receptor Agonist | Agonist for 5-HT2C receptors | Approved for weight management; different therapeutic target |

| Prucalopride | 5-HT4 Receptor Agonist | Agonist for 5-HT4 receptors | Primarily used for gastrointestinal disorders |

Vabicaserin is unique due to its selective action on the 5-HT2C receptor while exhibiting minimal activity on other serotonin subtypes (like 5-HT2A and 5-HT2B), distinguishing it from other compounds that may have broader or different receptor profiles . This selectivity may contribute to its therapeutic potential in treating schizophrenia without the common side effects associated with other antipsychotics.

Vabicaserin hydrochloride synthesis encompasses multiple sophisticated methodologies, each targeting specific aspects of the compound's complex polycyclic structure. The most notable industrial approach is the asymmetric oxidative multicomponent annulation developed by Pfizer, which represents a breakthrough in benzodiazepine synthesis [1].

Primary Synthetic Methodologies

The Friedel-Crafts cyclization approach represents the core ring-forming strategy, wherein [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride undergoes intramolecular cyclization using aluminum chloride (AlCl₃) in 1,2-dichlorobenzene at 125-130°C for 14-18 hours. This process yields 27.1% of the racemic benzazepine core structure, which subsequently requires chiral resolution [2].

Chiral resolution methodology employs L-(+)-tartaric acid salt formation to separate enantiomers. The racemic mixture is contacted with L-(+)-tartaric acid in acetone at 40-55°C, followed by controlled crystallization procedures. Hemitartrate seed crystals initiate nucleation, and the process includes reslurrying steps in acetone-water mixtures at 55-60°C to achieve 98-99% enantiomeric excess [2].

Reaction Conditions and Parameters

Temperature control proves critical across all synthetic routes. The oxidative multicomponent annulation requires precise temperature management during asymmetric catalysis. The Friedel-Crafts cyclization operates at elevated temperatures (125-130°C) for extended periods (14-18 hours) to ensure complete ring closure [1] [2].

Solvent selection significantly impacts reaction outcomes. The Friedel-Crafts cyclization employs 1,2-dichlorobenzene as both solvent and reaction medium. Chiral resolution utilizes acetone-water mixtures with specific ratios optimized for crystallization kinetics [2].

Catalyst systems vary by methodology. The asymmetric synthesis employs specialized asymmetric hydrogenation catalysts for quinolinium salt reduction. The Friedel-Crafts approach uses AlCl₃ as a Lewis acid catalyst for ring closure [1] [2].

Pictet-Spengler Cyclization Applications

The Pictet-Spengler cyclization represents a specialized application for radiolabeling vabicaserin with carbon-11 for positron emission tomography studies [3] [4] [5]. This methodology addresses the challenge of incorporating carbon-11 isotopes into complex polycyclic structures without disrupting stereochemical integrity.

Mechanistic Framework

The Pictet-Spengler reaction mechanism involves β-arylethylamine condensation with aldehydes or ketones, followed by intramolecular cyclization. For vabicaserin radiolabeling, [¹¹C]formaldehyde serves as the carbonyl component, generated in situ from [¹¹C]methyl iodide using trimethylamine N-oxide (TMAO) as an oxidant [3] [4].

Reaction Optimization

Isotope dilution prevention constitutes a major challenge in radiolabeling applications. Initial studies revealed unexpected formaldehyde formation from N,N-dimethylformamide (DMF) degradation at elevated temperatures under acidic conditions. This phenomenon was eliminated by replacing DMF with N,N-diethylformamide (DEF), which prevents unwanted isotope dilution [3].

Reaction conditions for radiolabeling involve two-stage heating: initial [¹¹C]methyl iodide oxidation at 80°C for 3 minutes, followed by Pictet-Spengler cyclization at 115°C for 6 minutes. Primary amine precursors (compounds 11 and 18) are dissolved in DEF-water-TFA mixtures for optimal reactivity [3].

Specific activity optimization achieved 0.85 ± 0.2 mCi/nmol for [¹¹C]vabicaserin with >97% chemical and radiochemical purity. The synthesis time from end of cyclotron bombardment to purified product averages 50 minutes [3].

Stereochemical Considerations

The Pictet-Spengler cyclization maintains stereochemical integrity of existing chiral centers while forming the new C-N bond. For vabicaserin synthesis, precursors with established stereochemistry (97% enantiomeric excess) successfully transfer chirality to the final radiolabeled product [3] [6].

Purification Techniques

Vabicaserin hydrochloride purification employs multiple complementary techniques to achieve pharmaceutical-grade purity standards. The purification strategy addresses both chemical purity and stereochemical purity requirements.

High Performance Liquid Chromatography

Reversed-phase HPLC serves as the primary purification method for final products. Semi-preparative HPLC utilizes ACE 5AQ columns (150 × 21.2 mm, 5 μm particle size) with gradient elution systems. Mobile phases consist of 8-100% methanol in water with 0.1% trifluoroacetic acid over 30-minute gradients at 17 mL/min flow rates [7].

Analytical HPLC verification employs ACE 3AQ C₁₈ columns (150 × 4.6 mm, 3 μm particle size) with methanol-water gradients containing 0.05% TFA. Final compound purity exceeds 95% in all cases, with many achieving >98% purity [7].

Chiral HPLC separation utilizes RegisPack (25 cm × 21.1 mm, 10 μm) or ChromegaChiral CCJ (25 cm × 20 mm, 10 μm) columns. Mobile phases consist of isopropanol-hexane mixtures containing 0.05% diethylamine. Enantiomeric excess determination achieves >90% accuracy for preparative separations [7].

Crystallization Methods

Acetone-water crystallization represents the primary method for chiral resolution. The process involves dissolving racemic material in acetone at 50°C, adding hemitartrate seed crystals, and controlling nucleation for 2-3 hours at 47-52°C. Subsequent cooling to 0-5°C over 3-5 hours produces crystalline precipitates with 98-99% enantiomeric excess [2].

Recrystallization procedures include reslurrying steps in acetone-water mixtures (1.90 kg acetone:0.400 kg water) at 55-60°C for 0.5-1 hours. Additional water (0.160 kg) may be added to achieve complete dissolution before controlled cooling [2].

Ethyl acetate recrystallization provides final purification of the hydrochloride salt. Water content is controlled to ≤0.8 wt% by Karl Fischer analysis. The process yields crystalline material with 98-100% achiral purity and 98-99% chiral purity [2].

Specialized Purification Techniques

Azeotropic distillation removes water from reaction mixtures using toluene-water azeotropes. This technique reduces water content to <0.15%, essential for subsequent synthetic steps requiring anhydrous conditions [2].

Solid-phase extraction employs C-18 cartridges for radiolabeled compound reformulation. Products are reformulated into 10% ethanol-saline solutions suitable for biological applications [3].

Column chromatography on silica gel (230-400 mesh) purifies synthetic intermediates using CombiFlash systems. Flash chromatography provides intermediate-grade purity suitable for subsequent synthetic steps [7].

Analytical Quality Control Parameters

Comprehensive analytical characterization ensures vabicaserin hydrochloride meets pharmaceutical standards. Quality control parameters encompass identity confirmation, purity determination, and stability assessment.

Spectroscopic Characterization

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation. ¹H NMR spectra at 400 MHz and ¹³C NMR at 100 MHz confirm molecular structure consistency. Chemical shifts are referenced to residual solvent peaks (CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) [7] [8].

Mass spectrometry employs LC-MS-IT-TOF instruments in electrospray ionization mode. Molecular ion detection and fragmentation pattern analysis confirm molecular weight and structural integrity [7].

Purity Determination

Chemical purity assessment utilizes HPLC with UV detection at 254 nm and 280 nm. Acceptance criteria require ≥98% purity for final products, with comprehensive impurity profiling to identify and quantify potential contaminants [7] [8].

Enantiomeric purity determination employs chiral HPLC methods achieving ≥98% enantiomeric excess. Chiral stationary phases enable baseline separation of enantiomers with accurate quantification [9] [8].

Water content determination uses Karl Fischer titration with coulometric detection. Acceptance criteria specify ≤0.8 wt% water content for anhydrous forms and controlled hydration levels for hydrated crystal forms [2].

Physical Property Characterization

X-ray powder diffraction identifies crystal forms and polymorphs using CuKα radiation. Characteristic diffraction patterns confirm crystalline state and detect polymorphic variations [8].

Differential scanning calorimetry measures thermal properties including melting points and phase transitions. Sharp melting endotherms at expected temperatures confirm thermal stability and purity [8].

Optical rotation measurement employs Rudolph Research Autopol IV polarimeters to determine specific rotation values, confirming stereochemical purity and absolute configuration [7].

Validation Parameters

Method validation encompasses accuracy, precision, linearity, range, specificity, and robustness according to ICH guidelines. Analytical methods demonstrate fit-for-purpose performance across their intended range of application [7] [8].

Stability indicating methods detect degradation products and monitor compound stability under various storage conditions. HPLC methods separate degradation products from the parent compound [8].

System suitability testing ensures analytical system performance before sample analysis. Parameters include resolution, peak symmetry, retention time reproducibility, and detector response [7] [8].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Rhodopsin family

Serotonin

HTR2C [HSA:3358] [KO:K04157]

Other CAS

Wikipedia

Dates

2: Tong Z, Chandrasekaran A, DeMaio W, Jordan R, Li H, Moore R, Poola N, Burghart P, Hultin T, Scatina J. Species differences in the formation of vabicaserin carbamoyl glucuronide. Drug Metab Dispos. 2010 Apr;38(4):581-90. doi: 10.1124/dmd.109.028639. PubMed PMID: 20032194.

3: Tong Z, Chandrasekaran A, DeMaio W, Espina R, Lu W, Jordan R, Scatina J. Metabolism of vabicaserin in mice, rats, dogs, monkeys, and humans. Drug Metab Dispos. 2010 Dec;38(12):2266-77. doi: 10.1124/dmd.110.033670. PubMed PMID: 20739639.

4: Dunlop J, Watts SW, Barrett JE, Coupet J, Harrison B, Mazandarani H, Nawoschik S, Pangalos MN, Ramamoorthy S, Schechter L, Smith D, Stack G, Zhang J, Zhang G, Rosenzweig-Lipson S. Characterization of vabicaserin (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist. J Pharmacol Exp Ther. 2011 Jun;337(3):673-80. doi: 10.1124/jpet.111.179572. PubMed PMID: 21402690.

5: Liu J, Ogden A, Comery TA, Spiros A, Roberts P, Geerts H. Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model. CPT Pharmacometrics Syst Pharmacol. 2014 Apr 23;3:e111. doi: 10.1038/psp.2014.7. PubMed PMID: 24759548; PubMed Central PMCID: PMC4011163.

6: Dziechciejewski WJ, Weber R, Sowada O, Boysen MM. Cycloalkene Carbonitriles in Rhodium-Catalyzed 1,4-Addition and Formal Synthesis of Vabicaserin. Org Lett. 2015 Sep 4;17(17):4132-5. doi: 10.1021/acs.orglett.5b01849. PubMed PMID: 26274890.

7: Neelamegam R, Hellenbrand T, Schroeder FA, Wang C, Hooker JM. Imaging evaluation of 5HT2C agonists, [(11)C]WAY-163909 and [(11)C]vabicaserin, formed by Pictet-Spengler cyclization. J Med Chem. 2014 Feb 27;57(4):1488-94. doi: 10.1021/jm401802f. PubMed PMID: 24491146; PubMed Central PMCID: PMC3983360.

8: Dragan V, McWilliams JC, Miller R, Sutherland K, Dillon JL, O'Brien MK. Asymmetric synthesis of vabicaserin via oxidative multicomponent annulation and asymmetric hydrogenation of a 3,4-substituted quinolinium salt. Org Lett. 2013 Jun 21;15(12):2942-5. doi: 10.1021/ol401029k. PubMed PMID: 23751116.

9: Rosenzweig-Lipson S, Comery TA, Marquis KL, Gross J, Dunlop J. 5-HT(2C) agonists as therapeutics for the treatment of schizophrenia. Handb Exp Pharmacol. 2012;(213):147-65. doi: 10.1007/978-3-642-25758-2_6. Review. PubMed PMID: 23027415.

10: Ogino S, Nagakura Y, Tsukamoto M, Watabiki T, Ozawa T, Oe T, Shimizu Y, Ito H. Systemic administration of 5-HT(2C) receptor agonists attenuates muscular hyperalgesia in reserpine-induced myalgia model. Pharmacol Biochem Behav. 2013 Jul;108:8-15. doi: 10.1016/j.pbb.2013.04.007. PubMed PMID: 23603031.

11: Garay RP, Bourin M, de Paillette E, Samalin L, Hameg A, Llorca PM. Potential serotonergic agents for the treatment of schizophrenia. Expert Opin Investig Drugs. 2016;25(2):159-70. doi: 10.1517/13543784.2016.1121995. Review. PubMed PMID: 26576669.

12: Hovelsø N, Sager TN, Mørk A. Combination of escitalopram and a 5-HT(₁A) receptor antagonist selectively decreases the extracellular levels of dopamine in the nucleus accumbens relative to striatum through 5-HT(₂C) receptor stimulation; suggestive of antipsychotic potential. Pharmacol Biochem Behav. 2011 Jan;97(3):479-85. doi: 10.1016/j.pbb.2010.10.003. PubMed PMID: 20937301.